1-(3-Methoxypropoxy)propan-1-ol

Catalog No.
S593018
CAS No.
34590-94-8
M.F
C7H16O3
H3COC3H6OC3H6OH
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxypropoxy)propan-1-ol

CAS Number

34590-94-8

Product Name

1-(3-Methoxypropoxy)propan-1-ol

IUPAC Name

1-(3-methoxypropoxy)propan-1-ol

Molecular Formula

C7H16O3
H3COC3H6OC3H6OH
C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-3-7(8)10-6-4-5-9-2/h7-8H,3-6H2,1-2H3

InChI Key

SHRGCOIDGUJGJI-UHFFFAOYSA-N

SMILES

CCC(O)OCCCOC

Solubility

Miscible (NIOSH, 2016)
Solubility in water: very good
Miscible

Synonyms

Dipropylene glycol monomethyl ether, 1,4-Dimethyl-3,6-dioxa-1-heptanol

Canonical SMILES

CCC(O)OCCCOC

Molecular Structure Analysis

The molecule consists of a seven-carbon chain with three hydroxyl (OH) groups and one methoxy (OCH3) group. The three hydroxyl groups are arranged along the chain, while the methoxy group is attached to the third carbon from the end of the chain []. This structure suggests that the compound may have polar properties due to the presence of the hydroxyl groups.


Chemical Reactions Analysis

One potential synthesis route for 1-(3-Methoxypropoxy)propan-1-ol involves reacting propylene oxide with methoxypropanol in the presence of an acid catalyst [].

  • Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to produce alkanes using reducing agents like lithium aluminum hydride.
  • Substitution: The ether linkage allows for nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, chromium trioxideAldehydes, carboxylic acids
ReductionLithium aluminum hydrideAlkanes
SubstitutionVarious nucleophiles (halides, thiols)Substituted ethers

The synthesis of 1-(3-Methoxypropoxy)propan-1-ol typically involves the reaction of 3-methoxy-1-propanol with propylene oxide under basic conditions. Strong bases such as sodium hydroxide or potassium hydroxide are commonly used to promote the opening of the epoxide ring, allowing for subsequent nucleophilic attack by the alcohol.

Industrial Production

In industrial contexts, continuous flow reactors may be employed to enhance mixing and heat transfer during the reaction. This method operates at elevated temperatures and pressures to maximize yield and purity.

1-(3-Methoxypropoxy)propan-1-ol finds extensive applications across various fields:

  • Organic Chemistry: Used as a solvent and reagent in synthetic processes.
  • Biology: Employed in enzymatic reactions and as a substrate for biocatalysts.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of compounds with antimicrobial and antioxidant properties.
  • Industrial Uses: Utilized in the formulation of coatings, adhesives, and other chemical products .

Research indicates that 1-(3-Methoxypropoxy)propan-1-ol can influence molecular interactions significantly. Its capacity to act as a solvent facilitates various biochemical assays and enhances solubility for different compounds. Studies have shown that this compound can promote water structure, affecting hydrogen bonding networks within aqueous solutions.

Several compounds share structural similarities with 1-(3-Methoxypropoxy)propan-1-ol. Notable examples include:

  • 3-Methoxy-1-propanol: A primary alcohol that lacks the ether linkage present in 1-(3-Methoxypropoxy)propan-1-ol.
  • Dipropylene glycol methyl ether: Contains two ether linkages and exhibits similar solvent properties but differs in molecular structure.

Uniqueness

The uniqueness of 1-(3-Methoxypropoxy)propan-1-ol lies in its combination of a primary alcohol with an ether linkage. This structural feature provides distinct reactivity and versatility compared to its counterparts, enabling diverse applications in both scientific research and industrial processes.

Physical Description

Dipropylene glycol methyl ether is a colorless liquid with a weak odor . (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.

XLogP3

0.7

Boiling Point

363.2 °F at 760 mm Hg (USCG, 1999)
190 °C
408°F

Flash Point

166 °F (USCG, 1999)
74 °C
180°F

Vapor Density

5.11 (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 5.1

Density

0.951 at 68 °F (USCG, 1999)
Relative density (water = 1): 0.95
0.95

Melting Point

-117 °F (USCG, 1999)
-80 °C
-112°F

GHS Hazard Statements

H227: Combustible liquid [Warning Flammable liquids];
H320: Causes eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

0.5 mm Hg (NIOSH, 2016)
Vapor pressure, Pa at 26 °C: 53.3
0.5 mmHg

Pictograms

Irritant

Irritant

Other CAS

13588-28-8
34590-94-8

Dates

Modify: 2024-04-14

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